molecular formula C18H13N3O4 B2461565 2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide CAS No. 877656-68-3

2-(2,4-Dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide

Cat. No.: B2461565
CAS No.: 877656-68-3
M. Wt: 335.319
InChI Key: QXEJJGOSPUEZIG-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them significant in the field of drug discovery .

Preparation Methods

The synthesis of 2-(2,4-Dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide involves multiple steps, typically starting with the formation of the benzofuran core. This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(2,4-Dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a precursor for synthesizing more complex molecules. In biology and medicine, benzofuran derivatives, including this compound, are studied for their potential antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-(2,4-Dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide include other benzofuran derivatives and pyrimidine-based compounds. Examples include:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.

    Angelicin: Known for its biological activities.

These compounds share structural similarities but differ in their specific biological activities and therapeutic applications, highlighting the uniqueness of 2-(2,4-Dioxo-3-phenyl-1benzofuro[3,2-d]pyrimidin-1-yl)acetamide.

Properties

IUPAC Name

2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c19-14(22)10-20-15-12-8-4-5-9-13(12)25-16(15)17(23)21(18(20)24)11-6-2-1-3-7-11/h1-9H,10H2,(H2,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEJJGOSPUEZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327753
Record name 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

877656-68-3
Record name 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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